![molecular formula C8H6F2O3 B6323016 2,2-Difluoro-5-methoxy-1,3-benzodioxole, 98% CAS No. 1357627-32-7](/img/structure/B6323016.png)
2,2-Difluoro-5-methoxy-1,3-benzodioxole, 98%
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Overview
Description
2,2-Difluoro-5-methoxy-1,3-benzodioxole (5-Methoxy-2,2-difluoro-1,3-benzodioxole, or 5-MDFB) is an organic compound with the molecular formula C7H5F2O3. It is a colorless solid that is soluble in organic solvents. 5-MDFB is a widely used reagent in organic synthesis and has a variety of applications in scientific research.
Mechanism of Action
The mechanism of action of 5-MDFB is not well understood, but it is believed to involve the formation of an intermediate species, such as a cationic species, which can then react with other molecules in the reaction mixture. This intermediate species is believed to be responsible for the reactivity of 5-MDFB in organic synthesis and drug discovery applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-MDFB are not well understood. However, it is known that 5-MDFB is not toxic to humans and animals, and it is not a mutagenic or teratogenic compound.
Advantages and Limitations for Lab Experiments
5-MDFB has several advantages for use in laboratory experiments. It is a readily available and inexpensive reagent, and it is highly soluble in organic solvents. Furthermore, it is a versatile reagent that can be used in a variety of organic synthesis reactions. However, 5-MDFB is not a very reactive reagent and can be difficult to use in some reactions.
Future Directions
Future research on 5-MDFB could focus on the development of new synthetic methods for the synthesis of 5-MDFB and its derivatives, as well as the development of new applications for 5-MDFB in organic synthesis and drug discovery. Additionally, research could be conducted to better understand the mechanism of action of 5-MDFB and its biochemical and physiological effects. Finally, research could be conducted to develop new methods for the purification and characterization of 5-MDFB and its derivatives.
Synthesis Methods
5-MDFB is typically synthesized by the reaction of 1,3-benzodioxole with 2,2-difluoroacetic acid in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction proceeds in an aqueous solution and produces 5-MDFB in yields of up to 95%.
Scientific Research Applications
5-MDFB has been used in several scientific research applications, including organic synthesis, drug discovery, and materials science. In organic synthesis, 5-MDFB is used as a building block for the synthesis of heterocyclic compounds, such as 1,3-benzodioxoles and 1,3-dioxoles. In drug discovery, 5-MDFB has been used to synthesize novel drugs for the treatment of cancer and other diseases. In materials science, 5-MDFB has been used to synthesize polymers and other materials with a range of properties.
properties
IUPAC Name |
2,2-difluoro-5-methoxy-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c1-11-5-2-3-6-7(4-5)13-8(9,10)12-6/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOFYWZCNLFJEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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